Sec-butyl 4-methylbenzenesulfonate

Catalog No.
S722842
CAS No.
715-11-7
M.F
C11H16O3S
M. Wt
228.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sec-butyl 4-methylbenzenesulfonate

CAS Number

715-11-7

Product Name

Sec-butyl 4-methylbenzenesulfonate

IUPAC Name

butan-2-yl 4-methylbenzenesulfonate

Molecular Formula

C11H16O3S

Molecular Weight

228.31 g/mol

InChI

InChI=1S/C11H16O3S/c1-4-10(3)14-15(12,13)11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3

InChI Key

AYHWQTQILBGWRN-UHFFFAOYSA-N

SMILES

CCC(C)OS(=O)(=O)C1=CC=C(C=C1)C

Canonical SMILES

CCC(C)OS(=O)(=O)C1=CC=C(C=C1)C

Organic Synthesis:

  • Leaving Group: Sec-butyl tosylate acts as a good leaving group in nucleophilic substitution reactions due to the stable p-toluenesulfonate (tosylate) anion formed upon its departure. This property allows its use in the synthesis of various organic molecules, including ethers, amines, and alkylated aromatic compounds.
  • Alkylating Agent: Sec-butyl tosylate can be employed as an alkylating agent in certain reactions, transferring the sec-butyl group to suitable nucleophiles. This application is particularly useful in the preparation of branched-chain organic compounds.

Solvents and Reaction Media:

  • Non-polar Solvent: Due to its non-polar character, sec-butyl tosylate can be used as a solvent for various organic reactions. This is especially advantageous when dealing with air-sensitive or moisture-sensitive reagents.
  • Phase-Transfer Catalyst: Sec-butyl tosylate can act as a phase-transfer catalyst in biphasic reactions, facilitating the transfer of reactants between immiscible phases (e.g., water and organic solvents). This enhances reaction efficiency and allows for the use of water-soluble reagents in organic reactions.

Material Science:

  • Ionic Liquids: Sec-butyl tosylate is a precursor to certain ionic liquids, which are salts with unique properties like high thermal stability and ionic conductivity. These ionic liquids find applications in electrochemistry, catalysis, and as lubricants.

Biological Research:

  • Enzyme Inhibition Studies: Sec-butyl tosylate has been used in studies to investigate the inhibition of certain enzymes. By attaching the sec-butyl group to specific functional groups in enzyme structures, researchers can probe the role of these groups in enzyme activity.

Sec-butyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C11H16O3SC_{11}H_{16}O_{3}S. It is classified as a sulfonate ester, specifically derived from 4-methylbenzenesulfonic acid and sec-butyl alcohol. This compound appears as a colorless to pale yellow liquid and is notable for its utility in various organic synthesis applications due to its reactivity and stability under different conditions .

Sec-butyl 4-methylbenzenesulfonate primarily participates in nucleophilic substitution reactions. The most common mechanisms include:

  • SN2 Reactions: In this bimolecular nucleophilic substitution, sec-butyl 4-methylbenzenesulfonate can react with nucleophiles such as azide ions to produce corresponding substituted products, like (S)-2-azidobutane. The reaction involves a single transition state where the nucleophile attacks the electrophilic carbon, leading to the displacement of the leaving group (the sulfonate) .
  • SN1 Reactions: Although less common for this compound due to steric hindrance, under certain conditions, it may undergo unimolecular nucleophilic substitution, where the leaving group departs first, forming a carbocation that can then be attacked by a nucleophile.

While specific biological activities of sec-butyl 4-methylbenzenesulfonate are not extensively documented, sulfonate esters often exhibit antimicrobial properties and can serve as intermediates in drug synthesis. Their biological relevance may also stem from their potential use in modifying biomolecules for therapeutic purposes .

Sec-butyl 4-methylbenzenesulfonate can be synthesized through several methods:

  • Esterification: Reacting 4-methylbenzenesulfonic acid with sec-butyl alcohol in the presence of an acid catalyst leads to the formation of the sulfonate ester.
  • Nucleophilic Substitution: Starting from sec-butyl bromide or chloride, treatment with sodium 4-methylbenzenesulfinate can yield sec-butyl 4-methylbenzenesulfonate through an SN2 mechanism.
  • Direct Sulfonation: Sec-butylbenzene can be sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group, followed by methylation.

Sec-butyl 4-methylbenzenesulfonate finds applications in:

  • Organic Synthesis: It serves as a versatile reagent for preparing various organic compounds.
  • Pharmaceutical Intermediates: Due to its reactivity, it can be used in synthesizing active pharmaceutical ingredients.
  • Chemical Research: Utilized in studies exploring reaction mechanisms and dynamics in organic chemistry.

Research involving sec-butyl 4-methylbenzenesulfonate has focused on its role as a substrate in nucleophilic substitution reactions. Interaction studies highlight its effectiveness in forming products with various nucleophiles, which is critical for understanding reaction pathways and mechanisms in organic synthesis .

Several compounds share structural or functional similarities with sec-butyl 4-methylbenzenesulfonate. Here are some notable examples:

Compound NameStructure TypeUnique Features
Tosylate (p-toluenesulfonate)Sulfonate EsterMore widely used in organic synthesis; higher reactivity due to aromatic stabilization.
BenzylsulfonateSulfonate EsterOften used in polymer chemistry; more sterically hindered.
Isobutyl 4-methylbenzenesulfonateSulfonate EsterSimilar reactivity but with different steric effects due to branching.

Sec-butyl 4-methylbenzenesulfonate is unique due to its specific branching pattern and reactivity profile, making it particularly useful in targeted synthetic applications compared to its counterparts.

XLogP3

2.9

Dates

Modify: 2023-08-15

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